2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-methoxybenzyl)acetamide

Description

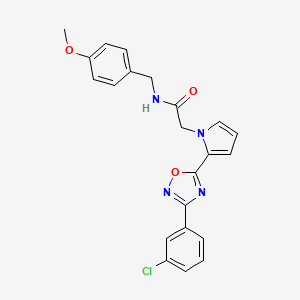

The compound 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-methoxybenzyl)acetamide is a heterocyclic acetamide derivative featuring:

- A 1H-pyrrol-1-yl core linked to a 1,2,4-oxadiazole ring substituted at position 3 with a 3-chlorophenyl group.

- An acetamide backbone with an N-(4-methoxybenzyl) substituent.

Properties

IUPAC Name |

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-29-18-9-7-15(8-10-18)13-24-20(28)14-27-11-3-6-19(27)22-25-21(26-30-22)16-4-2-5-17(23)12-16/h2-12H,13-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUINFAYTFECQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-methoxybenzyl)acetamide is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential applications in pharmacology and agriculture.

Chemical Structure and Properties

The compound has a complex molecular structure that can be represented as follows:

- Molecular Formula : C20H21ClN4O2

- Molecular Weight : 396.86 g/mol

The presence of the 1,2,4-oxadiazole moiety is significant as it contributes to the biological properties of the compound. Oxadiazoles are known for their antimicrobial, antifungal, and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 14a | Staphylococcus aureus | 100 μg/mL |

| 14b | Escherichia coli | 125 μg/mL |

| 14c | Pseudomonas aeruginosa | 200 μg/mL |

These results demonstrate that modifications to the oxadiazole core can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal potential of this compound has also been evaluated. In vitro studies have shown that certain derivatives possess significant antifungal activity against pathogens such as Candida albicans and Aspergillus niger.

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryzae | 77.8 |

| 14e | Aspergillus niger | 66.7 |

These findings suggest that the compound could be developed as a fungicide in agricultural applications .

Insecticidal Activity

A notable study focused on the insecticidal properties of related compounds showed promising results against agricultural pests. The compound demonstrated lethal activity against species such as Mythimna separate, with a significant percentage mortality observed at specific concentrations . This positions it as a potential candidate for pest control in agriculture.

Toxicity Evaluations

Toxicity assessments using zebrafish models indicated that the compound has an LC50 value of approximately 14.01 mg/L. This suggests that while it exhibits potent biological activity, careful consideration must be given to its safety profile when used in practical applications .

Comparison with Similar Compounds

Structural Analog from

The structurally related compound 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide () shares a similar acetamide-oxadiazole framework but differs in critical substituents and core rings (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Pyrazole’s additional nitrogen may enhance hydrogen-bonding capacity .

Oxadiazole Substituents :

- The 3-chlorophenyl group (target) introduces electron-withdrawing effects, which could reduce electron density in the oxadiazole ring compared to the 4-methoxyphenyl group (). This difference may modulate binding affinity in target proteins .

Benzyl Group Variations :

- The 4-methoxybenzyl group (target) likely increases lipophilicity, improving membrane permeability, whereas the 2-chlorobenzyl group () may hinder binding due to steric effects near the ortho position .

Methylsulfanyl Group :

- Exclusive to ’s compound, this group could enhance metabolic stability by resisting oxidation, a feature absent in the target compound .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?

The synthesis involves multi-step reactions:

- Oxadiazole ring formation : Cyclization of amidoxime precursors with chloro-substituted benzoyl chlorides under reflux conditions (e.g., 60–80°C in DMF) .

- Pyrrole coupling : Reaction of the oxadiazole intermediate with a pyrrole derivative using coupling agents like EDCI/HOBt in anhydrous THF .

- Acetamide functionalization : Alkylation of the pyrrole nitrogen with chloroacetamide derivatives in the presence of NaH as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol-DMF mixtures) ensures >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

- NMR spectroscopy : - and -NMR identify proton environments (e.g., methoxybenzyl CHO at δ 3.8 ppm) and carbon backbone .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 465.1234) .

- HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Q. What are the primary biological targets or assays used to evaluate its activity?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC values .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Discrepancies in reported IC or MIC values may arise from:

- Assay variability : Differences in cell line passage numbers, culture media, or incubation times .

- Structural analogs : Substituent variations (e.g., 4-chlorophenyl vs. 3-chlorophenyl) alter target affinity .

- Solution stability : Degradation under assay conditions (e.g., pH 7.4 buffer) monitored via LC-MS .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyls) to reduce logP values, improving aqueous solubility .

- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., oxadiazole ring oxidation) .

- Prodrug design : Acetylation of the methoxybenzyl group enhances oral bioavailability .

Q. What in silico methods predict target interactions and binding modes?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., EGFR kinase; PDB ID: 1M17) .

- Molecular dynamics (MD) : 100-ns simulations in GROMACS assess binding stability (e.g., RMSD < 2 Å) .

- ADMET prediction : SwissADME or pkCSM estimates permeability (e.g., Caco-2 > 5 × 10 cm/s) .

Q. How does the compound’s reactivity enable derivatization for structure-activity relationship (SAR) studies?

- Electrophilic substitution : Bromination at the pyrrole C-3 position using NBS .

- Reductive amination : Methoxybenzyl group replacement with alkylamines (e.g., NaBHCN/MeOH) .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify the oxadiazole substituent .

Methodological Considerations

Q. How are stability and degradation profiles assessed under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (0.1 M HCl/NaOH) .

- LC-MS/MS : Monitor degradation products (e.g., oxadiazole ring cleavage fragments) .

Q. What experimental designs mitigate synthetic challenges (e.g., low yields in coupling steps)?

- Catalyst optimization : Use Pd(OAc)/Xantphos for efficient Buchwald-Hartwig aminations .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 12 h for oxadiazole formation) .

Data Interpretation and Validation

Q. How are bioactivity results contextualized against known reference compounds?

- Positive controls : Compare IC values with standard drugs (e.g., doxorubicin for anticancer assays) .

- Selectivity indices : Calculate ratios (e.g., IC_{50,\textnormal{cancer}}}/IC) using non-cancerous cell lines (e.g., HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.